

fundamental principles of gold leaching using sodium thiosulfate

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An In-depth Technical Guide to the Fundamental Principles of Gold Leaching using Sodium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of gold leaching using sodium thiosulfate, a promising and more environmentally benign alternative to traditional cyanidation. This document details the underlying chemistry, kinetic factors, experimental procedures, and recovery methods pertinent to this hydrometallurgical process.

Introduction to Thiosulfate Leaching of Gold

Sodium thiosulfate leaching has emerged as a viable method for gold extraction, particularly for ores that are refractory to conventional cyanidation, such as those containing copper or carbonaceous materials ("preg-robbing" ores).[1] The process operates in an alkaline environment, typically at a pH between 9 and 10, which minimizes corrosion issues. The main advantages of thiosulfate leaching include its lower toxicity compared to cyanide and its effectiveness with specific types of gold deposits.[1] However, the chemistry of the thiosulfate system is more complex than that of cyanidation, necessitating careful control of various parameters to optimize gold recovery and minimize reagent consumption.

Core Chemical Principles



The dissolution of gold in a thiosulfate solution is an electrochemical process that involves the oxidation of gold and the subsequent formation of a stable gold-thiosulfate complex, $[Au(S_2O_3)_2]^{3-}$.[2] This process is significantly accelerated by the presence of a catalyst, typically a cupric ammine complex, $[Cu(NH_3)_4]^{2+}$.[2][3]

The overall leaching reaction can be summarized as follows:

$$4Au + 8S_2O_3^{2-} + O_2 + 2H_2O \rightarrow 4[Au(S_2O_3)_2]^{3-} + 4OH^{-}$$

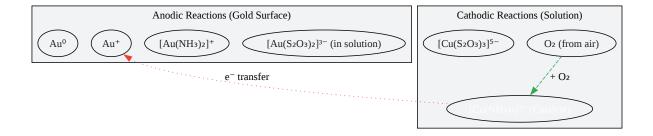
This reaction is sluggish without a catalyst. The presence of copper (II) ions and ammonia can increase the rate of gold leaching by 18 to 20 times.[2][4]

The Electrochemical-Catalytic Mechanism

The leaching process involves anodic and cathodic reactions occurring on the surface of the gold.

- Anodic Reactions: Gold is oxidized to Au⁺ and then complexed with thiosulfate ions.
 Ammonia plays a crucial role in the initial stages by forming a temporary complex with Au⁺,
 [Au(NH₃)₂]⁺, which is then substituted by the more stable thiosulfate complex.[2]
 - \circ Au \rightarrow Au⁺ + e⁻
 - \circ Au⁺ + 2NH₃ \rightarrow [Au(NH₃)₂]⁺
 - o $[Au(NH_3)_2]^+ + 2S_2O_3^{2-} \rightarrow [Au(S_2O_3)_2]^{3-} + 2NH_3$
- Cathodic Reactions: The cupric ammine complex, [Cu(NH₃)₄]²⁺, acts as the primary oxidant, accepting electrons from the gold. The resulting cuprous complex is then re-oxidized by dissolved oxygen, allowing the copper to act as a true catalyst.[2]
 - o $[Cu(NH_3)_4]^{2+} + e^- → [Cu(NH_3)_2]^+ + 2NH_3$
 - $\circ \ \ 4[Cu(NH_3)_2]^+ + 8NH_3 + O_2 + 2H_2O \ \rightarrow \ 4[Cu(NH_3)_4]^{2+} + 4OH^-$





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Thiosulfate Consumption and Degradation

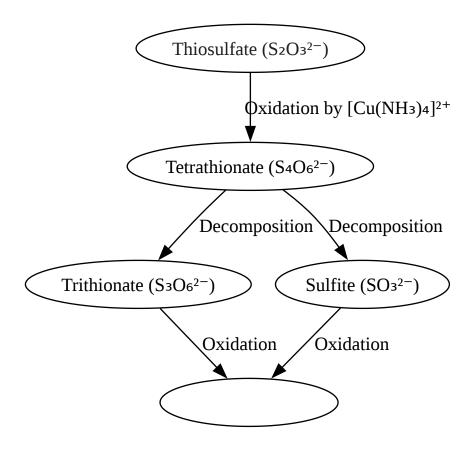
A significant challenge in thiosulfate leaching is the consumption of the lixiviant through various degradation pathways, which increases operational costs.[4] The cupric ammine catalyst, while essential for gold dissolution, also accelerates the oxidation of thiosulfate to polythionates, such as tetrathionate ($S_4O_6^{2-}$) and trithionate ($S_3O_6^{2-}$), and ultimately to sulfate (SO_4^{2-}).[2][5]

The primary degradation reaction is:

$$2[Cu(NH_3)_4]^{2+} + 8S_2O_3^{2-} \rightarrow 2[Cu(S_2O_3)_3]^{5-} + 2S_4O_6^{2-} + 8NH_3$$

The presence of certain sulfide minerals, such as pyrite, can also catalyze thiosulfate decomposition.[2]





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Factors Influencing Gold Leaching with Sodium Thiosulfate

The efficiency of gold extraction in the thiosulfate system is highly sensitive to several operational parameters.

Reagent Concentrations

- Sodium Thiosulfate: The concentration of sodium thiosulfate directly impacts the formation of the stable gold-thiosulfate complex. An increase in thiosulfate concentration generally leads to higher gold recovery, up to an optimal point, after which the effect may plateau or even decrease.[6]
- Copper Sulfate: Copper ions act as the primary catalyst. Gold dissolution rates increase with copper concentration up to a certain level. However, excessive copper concentrations can lead to increased thiosulfate degradation and the precipitation of copper sulfides, which can passivate the gold surface.[2][5][7]



Ammonia: Ammonia serves to stabilize cupric ions in the alkaline solution, preventing their
precipitation as hydroxides and facilitating the catalytic cycle. The ratio of ammonia to
thiosulfate is a critical parameter to control.[2]

pH

The pH of the leaching solution is crucial for maintaining the stability of both the thiosulfate and the cupric ammine complex. The optimal pH range is typically between 9 and 10.[4] At lower pH values, thiosulfate tends to decompose into elemental sulfur and sulfur dioxide. At higher pH values, copper can precipitate as copper hydroxide.

Temperature

Increasing the temperature generally enhances the kinetics of gold leaching. However, higher temperatures also accelerate the rate of thiosulfate decomposition. A moderate temperature range, often between 40°C and 60°C, is usually employed as a compromise between leaching kinetics and reagent stability.[5]

Leaching Time

The time required for leaching depends on the ore mineralogy and the leaching conditions. Gold recovery generally increases with leaching time, eventually reaching a plateau.

Quantitative Data on Leaching Parameters

The following tables summarize the quantitative effects of key parameters on gold recovery from various studies.

Table 1: Effect of Sodium Thiosulfate Concentration on Gold Recovery



Sodium Thiosulf ate (M)	Copper Sulfate (mM)	Ammoni a (M)	рН	Temper ature (°C)	Leachin g Time (h)	Gold Recover y (%)	Referen ce
0.05	-	-	10	40	2	<62	[6]
0.1	-	-	10	40	2	62	[6]
0.2	-	-	10	40	2	<62	[6]
0.5	5	-	10.5	60	6	40.8	[2]
0.7	5	-	10.5	60	6	40	[2]
1.0	5	-	10.5	60	6	49	[2]

Table 2: Effect of Copper Sulfate Concentration on Gold Recovery

Sodium Thiosulfate (M)	Copper Sulfate (mM)	рН	Leaching Time (h)	Gold Recovery (%)	Reference
0.7	2	10.5	6	48	[2]
0.7	5	10.5	6	40	[2]
0.7	10	10.5	6	33	[2]
0.5	50	10	1	<87	[8]
0.5	100	10	1	87	[8]
0.5	200	10	1	>87	[8]

Table 3: Effect of pH on Gold Recovery



Sodium Thiosulfa te (M)	Copper Sulfate (mM)	Temperat ure (°C)	Leaching Time (h)	рН	Gold Recovery (%)	Referenc e
0.7	2	60	6	10.5	40	[2]
0.7	2	60	6	11.5	50	[2]

Table 4: Effect of Temperature on Gold Recovery

Sodium Thiosulfa te (M)	Copper Sulfate (mM)	рН	Leaching Time (h)	Temperat ure (°C)	Gold Recovery (%)	Referenc e
0.1	-	10	2	25	<62	[6]
0.1	-	10	2	40	62	[6]
0.1	-	10	2	60	45	[6]
0.7	2	10.5	6	20-60	58 (at 60°C)	[2]

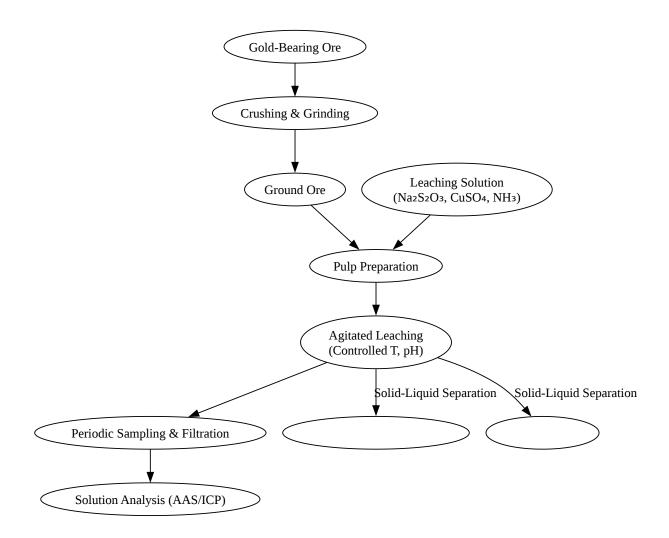
Experimental Protocols General Leaching Procedure

A typical laboratory-scale leaching experiment involves the following steps:

- Ore Preparation: The gold-bearing ore is crushed and ground to a specific particle size to ensure adequate liberation of the gold particles.
- Pulp Preparation: A slurry, or pulp, is prepared by mixing the ground ore with the leaching solution (containing sodium thiosulfate, copper sulfate, and ammonia) at a predetermined solid-to-liquid ratio (pulp density).
- Leaching: The pulp is agitated in a reaction vessel (e.g., a bottle roller or a stirred tank reactor) for a specified duration at a controlled temperature and pH. The pH is typically adjusted and maintained using a sodium hydroxide or ammonia solution.



• Sampling and Analysis: Samples of the leach solution are periodically taken, filtered, and analyzed for their gold content using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) to monitor the progress of the leaching.



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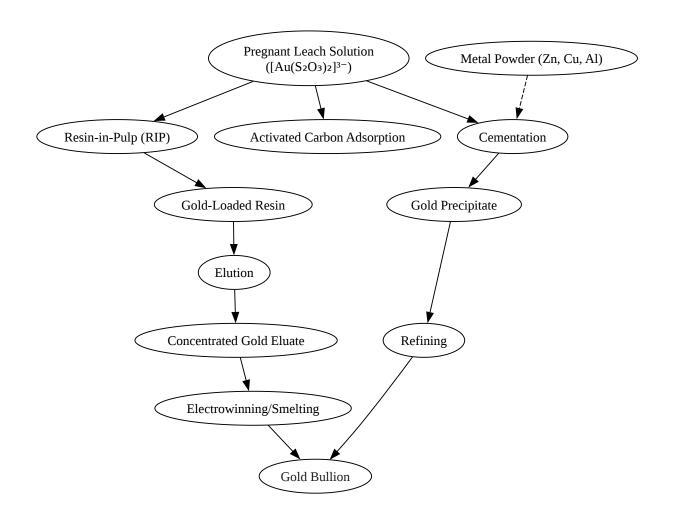


Gold Recovery from Pregnant Leach Solution

Once the gold is dissolved into the pregnant leach solution, it needs to be recovered. Common methods include:

- Resin-in-Pulp (RIP): This is a widely used method where strong-base anion exchange resins
 are added directly to the leach pulp.[9] The gold-thiosulfate complex, being anionic, adsorbs
 onto the resin beads. The loaded resin is then separated from the pulp and the gold is eluted
 using a suitable eluant.[9][10]
- Cementation: This process involves the precipitation of gold from the solution by adding a more electropositive metal powder, such as zinc, copper, or aluminum.[3][11][12][13] The gold ions are reduced to metallic gold, which can then be collected.
- Activated Carbon Adsorption: Unlike in cyanidation, the adsorption of the gold-thiosulfate complex onto activated carbon is generally inefficient.[4][14] However, modifications to the activated carbon or the solution chemistry can improve its effectiveness.





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Conclusion

The sodium thiosulfate leaching process presents a promising, less toxic alternative to cyanidation for gold extraction, particularly for challenging ore types. A thorough understanding of the complex interplay between reagent concentrations, pH, and temperature is essential for optimizing gold recovery while minimizing the detrimental effects of thiosulfate degradation. The electrochemical-catalytic mechanism, driven by the copper-ammonia system, is central to



the process's efficacy. Further research and development in areas such as catalyst optimization, thiosulfate stabilization, and efficient gold recovery from pregnant solutions will continue to enhance the industrial viability of this important hydrometallurgical technique.

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